
2-Methylcyclopent-2-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylcyclopent-2-ene-1-carboxylic acid, also known as MCPA, is a cyclic organic acid that is widely used in scientific research. It is a derivative of cyclopentadiene and is commonly used as a building block for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 2-Methylcyclopent-2-ene-1-carboxylic acid is not well understood, but it is believed to act as a nucleophile in organic synthesis reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2-Methylcyclopent-2-ene-1-carboxylic acid. However, it has been shown to be toxic to aquatic organisms and may have potential health effects on humans if ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Methylcyclopent-2-ene-1-carboxylic acid in lab experiments is its versatility as a building block for the synthesis of various organic compounds. However, its potential toxicity and limited information on its biochemical and physiological effects may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-Methylcyclopent-2-ene-1-carboxylic acid, including investigating its potential applications in drug discovery and exploring its toxicity and potential health effects on humans and the environment. Additionally, further research is needed to better understand its mechanism of action and its potential as a ligand for metal complexes.
Métodos De Síntesis
2-Methylcyclopent-2-ene-1-carboxylic acid can be synthesized through a number of methods, including the reaction of cyclopentadiene with maleic anhydride followed by decarboxylation, or through the reaction of cyclopentadiene with maleic acid followed by dehydration.
Aplicaciones Científicas De Investigación
2-Methylcyclopent-2-ene-1-carboxylic acid has a wide range of applications in scientific research, including as a building block for the synthesis of various organic compounds, as a ligand for metal complexes, and as a reagent in organic synthesis. It is also used in the production of polymers, resins, and coatings.
Propiedades
Número CAS |
129872-08-8 |
|---|---|
Nombre del producto |
2-Methylcyclopent-2-ene-1-carboxylic acid |
Fórmula molecular |
C7H10O2 |
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
2-methylcyclopent-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C7H10O2/c1-5-3-2-4-6(5)7(8)9/h3,6H,2,4H2,1H3,(H,8,9) |
Clave InChI |
DFAXEGZDXSEPEX-UHFFFAOYSA-N |
SMILES |
CC1=CCCC1C(=O)O |
SMILES canónico |
CC1=CCCC1C(=O)O |
Sinónimos |
2-Cyclopentene-1-carboxylic acid, 2-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




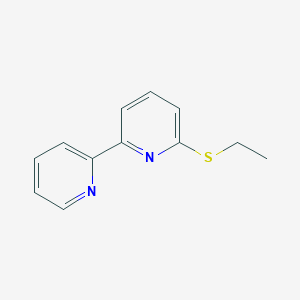
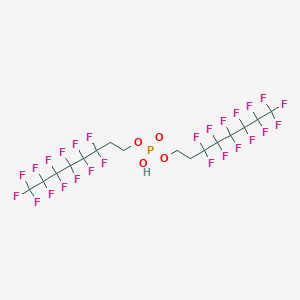
![10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile](/img/structure/B142145.png)
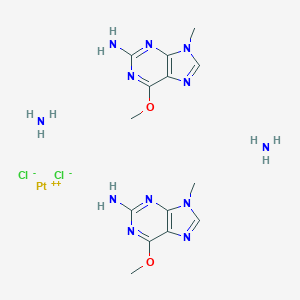
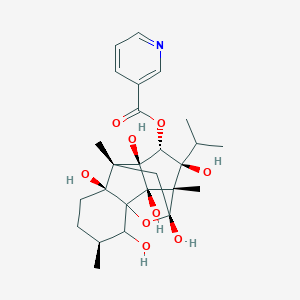
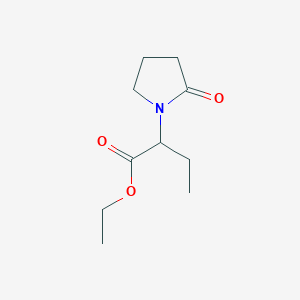

![7-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B142161.png)
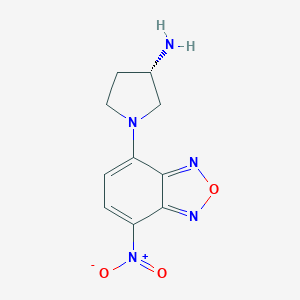
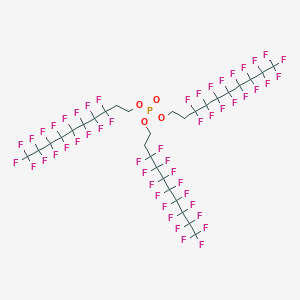
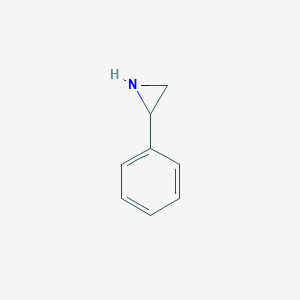
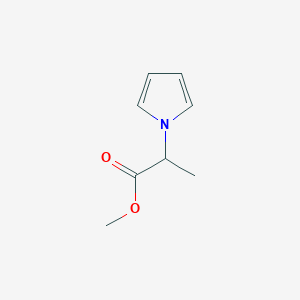
![N-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B142170.png)